
Symphytoxide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Symphytoxide A is a natural product found in Symphytum officinale with data available.
Aplicaciones Científicas De Investigación
Chemical Characterization and Properties
Symphytoxide A is a triterpenoidal saponin of hederagenin isolated from the roots of Symphytum officinale, characterized through various spectroscopic techniques. It exhibits hypotensive activity in anesthetized rats, as established through chemical investigations and spectroscopic studies (Ahmad et al., 1993).
Therapeutic and Biological Applications
The genus Symphytum, from which this compound is derived, has a long history of use in traditional medicine. It has been employed for a variety of purposes including treating bone breakages, rheumatism, liver problems, gastritis, ulcers, skin issues, joint pain, wounds, gout, and more. The pharmacological effects of Symphytum species, including this compound, are attributed to various chemical compounds like allantoin, phenolic compounds, glycopeptides, and polysaccharides. Although these compounds have demonstrated efficacy, further research is needed to fully understand their potential and safety (Salehi et al., 2019).
Bioactive Compounds and Enzyme Inhibitory Effects
A study on Symphytum anatolicum, closely related to this compound's source, revealed significant antioxidant activities and enzyme inhibitory effects of its extracts. This research underscores the potential of this compound and related compounds in developing natural resources for food additives, pharmaceutical industries, and skincare products (Sarikurkcu et al., 2019).
Anti-inflammatory Properties
Symphytum species, including those containing this compound, have been recognized for their anti-inflammatory properties. Active components like allantoin, polyphenols, flavonoids, and alkaloids contribute to their efficacy in reducing inflammatory processes. This makes Symphytum species, and potentially this compound, candidates for developing anti-inflammatory agents (Mahmoudzadeh et al., 2022).
Propiedades
Número CAS |
149475-29-6 |
|---|---|
Fórmula molecular |
C47H76O18 |
Peso molecular |
929.107 |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(58)59)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(44(4,21-50)27(43)9-12-46(28,45)6)63-40-37(65-39-35(57)33(55)31(53)26(19-49)62-39)36(24(51)20-60-40)64-38-34(56)32(54)30(52)25(18-48)61-38/h7,23-40,48-57H,8-21H2,1-6H3,(H,58,59)/t23-,24+,25-,26-,27?,28-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40+,43+,44?,45-,46-,47+/m1/s1 |
Clave InChI |
RBCDYSPAGZIIFK-XRKXVPSHSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Sinónimos |
symphytoxide A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




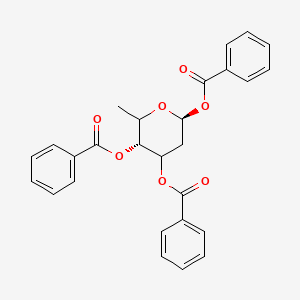
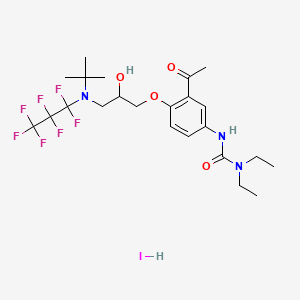
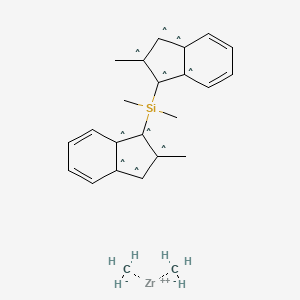
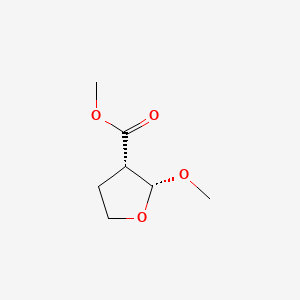
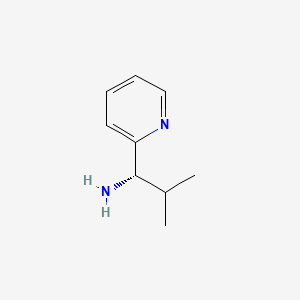
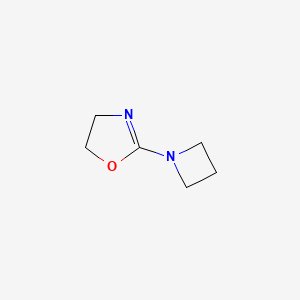

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
